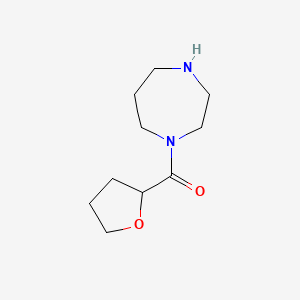

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane

Vue d'ensemble

Description

“1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane” is a chemical compound. It’s related to “1-[[(2RS)-Tetrahydrofuran-2-yl]carbonyl]piperazine”, which is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds involves the transformation of furan-derived ketones into THF-derived amines over Pd/Al2O3, using NH3 or amines as a nitrogen source and molecular hydrogen as a reducing agent . A one-pot two-step strategy combining C-C and C-N condensation reactions was attempted, achieving a high yield (85%) towards 5-methyl-1-(tetrahydrofuran-2-yl)hexan-3-amine starting directly from furfural .Applications De Recherche Scientifique

-

1- [ [ (2RS)-Tetrahydrofuran-2-yl]carbonyl]piperazine

- Application : This compound is used as a reference standard in pharmaceutical research. It’s particularly relevant to the study of anticancerous agents .

- Methods of Application : As a reference standard, it’s used in analytical development, method validation, and stability and release testing .

- Results or Outcomes : The use of this compound helps ensure the quality and safety of pharmaceutical products .

-

1-(tetrahydrofuran-2-ylcarbonyl)piperidine-2-carboxylic acid

Propriétés

IUPAC Name |

1,4-diazepan-1-yl(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSPTTIRJJAKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518146 | |

| Record name | (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane | |

CAS RN |

63035-27-8 | |

| Record name | (1,4-Diazepan-1-yl)(oxolan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)